Dihydroresveratrol
Overview
Description
Dihydroresveratrol is a dihydrostilbenoid found in wine . It is also a metabolite of trans-resveratrol formed in the intestine by the hydrogenation of the double bond by microflora . It is also a non-cannabinoid estrogenic compound found in cannabis .
Synthesis Analysis
Dihydroresveratrol, lunularin, and 3,4’-dihydroxy-trans-stilbene have been identified as gut microbiota-derived metabolites of resveratrol via in vitro fermentation experiments .Molecular Structure Analysis
The molecular formula of Dihydroresveratrol is C14H14O3 . Its molecular weight is 230.26 .Chemical Reactions Analysis
In plants, resveratrol is synthesized from the aromatic amino acid phenylalanine through the sequential reaction of four enzymes, phenylalanine ammonia lyase (PAL), cinnamic acid 4-hydroxylase (C4H), 4-coumaroyl-CoA synthase (4CL), and stilbene synthase (STS) .Physical And Chemical Properties Analysis
The molecular formula of Dihydroresveratrol is C14H14O3 . Its molecular weight is 230.26 .Scientific Research Applications
Nutrition and Metabolism
- Summary of the application : Dihydroresveratrol (dhRes) is a metabolite of trans-resveratrol and cis-resveratrol. It has been studied for its potential effects on the metabolism of these compounds .
- Methods of application or experimental procedures : The study was conducted using an in vitro epithelial model with Caco-2 cell lines. The metabolism of trans-resveratrol (tRes), cis-resveratrol (cRes), and dihydroresveratrol (dhRes) was investigated and compared .
- Results or outcomes : The study found that the majority of tRes was transported unchanged through the Caco-2 cells, while cRes was mostly metabolized. DhRes was metabolized almost completely, with only traces of the unchanged molecule being found .
Therapeutic Applications
- Summary of the application : Stilbenoids, a group of phenolic compounds found in many plant species, have been the focus of numerous studies in medicine and chemistry. Dihydroresveratrol, as a member of this group, is also considered for its therapeutic potential .
- Methods of application or experimental procedures : The therapeutic potential of stilbenoids is usually studied through in vitro and in vivo experiments, as well as clinical trials .
- Results or outcomes : Stilbenes, including dihydroresveratrol, have been shown to possess a wide range of biological activities, such as antioxidant, anti-inflammatory, antihyperglycemic, cardioprotective, neuroprotective, and antineoplastic properties .
Metabolic Health and Obesity
- Summary of the application : Dihydroresveratrol, as a metabolite of resveratrol, has been studied for its effects on metabolic health and obesity .
- Methods of application or experimental procedures : The effects of dihydroresveratrol on metabolic health and obesity are usually studied through in vitro and in vivo experiments, as well as clinical trials .
- Results or outcomes : Resveratrol has been described as mimicking caloric restriction, leading to improved exercise performance and insulin sensitivity (increasing energy expenditure), as well as having a body fat-lowering effect by inhibiting adipogenesis, and increasing lipid mobilization in adipose tissue .
Biosynthesis
- Summary of the application : Dihydroresveratrol can be biosynthesized using metabolically engineered Escherichia coli .
- Methods of application or experimental procedures : The biosynthesis of dihydroresveratrol involves manipulating genes in the shikimate pathway of E. coli and cloning three genes involved in resveratrol biosynthesis .
- Results or outcomes : Through these strategies, approximately 80.4 mg/L of resveratrol was biosynthesized after 48 h of culture using glycerol as a carbon source .
Drug Delivery
- Summary of the application : Dihydroresveratrol can be encapsulated in nanoparticles for effective drug delivery .
- Methods of application or experimental procedures : The encapsulation processes have been carried out using various nanoparticles that are made of biocompatible biomaterials .
- Results or outcomes : These biomaterials are non-toxic and are safe to be used as components in the biotherapeutics .
Gut Microbiota and Metabolism
- Summary of the application : The metabolism of Resveratrol (RSV), which includes the production of Dihydroresveratrol, has been studied in relation to the composition of gut microbiota .
- Methods of application or experimental procedures : The study was conducted using mouse models with distinct gut microbiota compositions: germ-free mice colonized with probiotics, conventional mouse, and DSS-induced colitis mouse models .
- Results or outcomes : The results demonstrated that in feces, the metabolites of RSV, including resveratrol sulfate (RES-sulfate), resveratrol glucuronide (RES-glucuronide), and dihydroresveratrol, significantly increased after probiotics colonized in germ-free mice .
Future Directions
properties
IUPAC Name |
5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h3-9,15-17H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITJFUSPLYBJPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973983 | |
Record name | Dihydroresveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60973983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroresveratrol | |
CAS RN |
58436-28-5 | |
Record name | Dihydroresveratrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58436-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroresveratrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058436285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroresveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60973983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzenediol, 5-[2-(4-hydroxyphenyl)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDRORESVERATROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBY43AY0TT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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